

An In-Depth Technical Guide to the Spectroscopic Analysis of Pyridazine Derivatives

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Compound of Interest

Compound Name:	6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
CAS No.:	604000-34-2
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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characterization of novel compounds is paramount. Pyridazine and its derivatives represent a class of heterocyclic compounds of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they are applied to the structural elucidation of pyridazine derivatives. The focus will be on the practical interpretation of spectral data, grounded in the fundamental principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. For pyridazine derivatives, both ^1H and ^{13}C NMR provide critical information about

the electronic environment of the nuclei and the connectivity of the atoms.[4][5]

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts of protons on the pyridazine ring are highly sensitive to the nature and position of substituents. The parent pyridazine molecule exhibits two distinct signals corresponding to the protons at the C3/C6 and C4/C5 positions.

- **Parent Pyridazine:** In CDCl₃, the protons at C4 and C5 (H4/H5) typically resonate around δ 7.51 ppm, while the protons at C3 and C6 (H3/H6) are found further downfield at approximately δ 9.21 ppm. This significant downfield shift for H3/H6 is attributed to the deshielding effect of the adjacent electronegative nitrogen atoms.
- **Substituent Effects:** The introduction of substituents dramatically alters the chemical shifts and coupling patterns. Electron-donating groups (EDGs) like -CH₃ or -OCH₃ will generally cause an upfield shift (to lower ppm values) of the ring protons, while electron-withdrawing groups (EWGs) such as -NO₂ or -Cl will induce a downfield shift. For instance, in a study of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, the aromatic protons were observed in the range of δ 7.32–7.70 ppm.[1]

Table 1: Representative ¹H NMR Chemical Shifts (δ , ppm) for Pyridazine Derivatives

Compound	H3/H6	H4/H5	Other Protons	Solvent	Reference
Pyridazine	9.21	7.51	-	CDCl ₃	
4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one	-	7.88 (CH-pyr)	2.40 (s, 3H, CH ₃), 2.96 (s, 2H, CH ₂ -Ar), 7.32-7.70 (m, Ar-H), 10.82 (s, 1H, CONH)	DMSO-d ₆	[1]
4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one	-	7.90 (s, 1H, CH-pyri)	2.96 (s, 2H, CH ₂ -Ar), 7.38-7.80 (m, Ar-H), 10.84 (s, 1H, CONH)	DMSO-d ₆	[1]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides direct insight into the carbon framework of pyridazine derivatives. The chemical shifts of the carbon atoms are influenced by hybridization, substituent effects, and proximity to heteroatoms.

- Parent Pyridazine: The carbon atoms in the parent pyridazine ring have distinct chemical shifts. C3 and C6 are typically found around δ 150 ppm, while C4 and C5 resonate at approximately δ 127 ppm.

- Pyridazinones: In pyridazin-3(2H)-one, the carbonyl carbon (C3) exhibits a characteristic downfield shift to around δ 164.00 ppm.[6] The other ring carbons are also influenced, with C4 at δ 130.45 ppm, C5 at δ 134.71 ppm, and C6 at δ 139.02 ppm.[6]

Table 2: Typical ^{13}C NMR Chemical Shifts (δ , ppm) for Pyridazinone Derivatives

Compound	C3	C4	C5	C6	Other Carbons	Solvent	Reference
Pyridazin-3(2H)-one	164.00	130.45	134.71	139.02	-	Not Specified	[6]
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one	160.77	140.31	129.32	144.32	31.44 (NCH ₂ CO), 125.95-135.15 (Ar-C)	DMSO-d ₆	[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] For pyridazine derivatives, IR is particularly useful for confirming the presence of carbonyl groups in pyridazinones, N-H bonds, and characteristic ring vibrations.

- C=O Stretching: Pyridazinone derivatives display a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1650-1690 cm^{-1} . [1][7] For example, 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one shows a C=O stretch at 1647 cm^{-1} . [1]
- N-H Stretching: The N-H stretching vibration in pyridazinones is usually observed as a broad band in the region of 3200-3400 cm^{-1} . [1][4]

- C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridazine ring typically appear in the 1400-1600 cm^{-1} region.[1]

Table 3: Characteristic IR Absorption Frequencies (cm^{-1}) for Pyridazine Derivatives

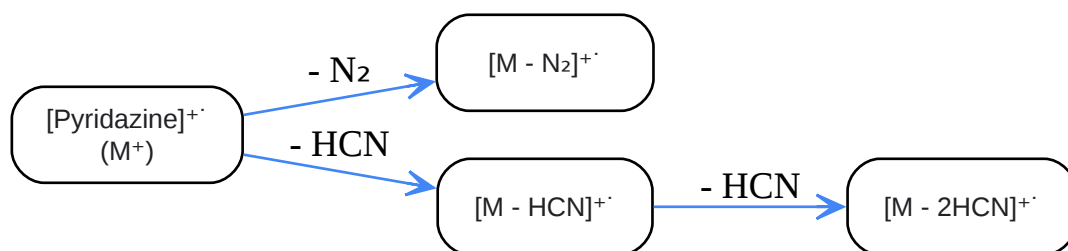
Functional Group	Typical Range (cm^{-1})	Example Compound and Value	Reference
N-H Stretch	3200-3400	4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one (3304)	[1]
Aromatic C-H Stretch	3000-3100	4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one (3061)	[1]
Aliphatic C-H Stretch	2850-3000	4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one (2846)	[1]
C=O Stretch	1650-1690	6-phenyl-2,3,4,5-tetrahydro pyridazinone (1685)	[7]
C=N Stretch	1590-1650	4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one (1600)	[1]
C-N Stretch	1200-1350	Compound 6 (1222)	

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.[4] Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for pyridazine derivatives.

- **Molecular Ion Peak (M^+):** The molecular ion peak provides the molecular weight of the compound. For pyridazine derivatives, the molecular ion is often a prominent feature in the mass spectrum.[8]
- **Fragmentation Patterns:** The fragmentation of pyridazine derivatives under electron impact can be complex.[8] A common fragmentation pathway involves the loss of N_2 (28 amu) from the molecular ion.[9] The loss of HCN (27 amu) is another frequently observed fragmentation.[9] The specific fragmentation pattern is highly dependent on the substituents present on the pyridazine ring. For instance, in the mass spectrum of pyridazine, pronounced peaks correspond to the loss of HN_2 , H_2N_2 , and $2xHCN$.[9]

Diagram: Common Fragmentation Pathways of the Pyridazine Ring



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Caption: Simplified EI-MS fragmentation of the pyridazine core.

Experimental Protocol: ESI-MS Analysis

Electrospray ionization is a soft ionization technique well-suited for polar and thermally labile molecules, making it ideal for many pyridazine derivatives.

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

Conclusion

The structural characterization of pyridazine derivatives relies on the synergistic application of NMR, IR, and Mass Spectrometry. 1H and ^{13}C NMR provide a detailed map of the proton and carbon skeletons, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry reveals the molecular weight and fragmentation patterns. By carefully analyzing the data from these techniques, researchers can confidently elucidate the structures of novel

pyridazine compounds, a critical step in the discovery and development of new therapeutic agents.

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